molecular formula C12H19NO5 B582524 (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid CAS No. 1352721-92-6

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid

Cat. No.: B582524
CAS No.: 1352721-92-6
M. Wt: 257.286
InChI Key: OZAWLTYEPXIRGI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry . It’s used to protect amines from reacting with other functional groups in a molecule during a chemical reaction .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Potassium tert-butoxide (KOtBu) as it can mediate the construction of C–C, C–O, C–N, and C–S bonds . It’s widely employed in organic synthesis to mediate various reactions including coupling, alkylation, arylation, α-phenylation, cyclization, Heck-type, annulation, photo-arylation, aromatic-substitution, amidation, and silylation .


Molecular Structure Analysis

The tert-butoxycarbonyl group has the formula C5H9O2 and an average mass of 101.12376 . It’s a protecting group that’s introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .


Chemical Reactions Analysis

Potassium tert-butoxide can mediate the construction of C–C, C–O, C–N, and C–S bonds . It can perform reactions already known to be carried out using transition metals, but it has advantages in terms of environmental congruence and economic cost .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been studied for its role in the stereoselective synthesis of substituted tert-butyl piperidine carboxylates. These derivatives are significant for their use in the creation of cis and trans isomers, contributing to the field of organic chemistry and molecular synthesis (Boev et al., 2015).
  • X-ray studies reveal the molecular structure and crystallization behavior of similar compounds, aiding in understanding the fundamental chemistry and applications in crystallography and material science (Didierjean et al., 2004).

Advanced Organic Synthesis

  • The compound has been utilized in the creation of complex organic structures, like tert-butyl piperidine carboxylates, which are important intermediates in the synthesis of various organic compounds. This underscores its role in facilitating complex organic reactions and synthesis pathways (Moskalenko & Boev, 2014).

Role in Pharmaceutical Synthesis

  • It serves as an important intermediate in the synthesis of novel pharmaceutical compounds, such as protein tyrosine kinase inhibitors, indicating its significance in the development of new drugs (Chen Xin-zhi, 2011).

Crystallography and Chemical Analysis

  • The crystal and molecular structure of related piperazine-carboxylates has been reported, providing valuable insights into the structural characteristics of these compounds, crucial for pharmaceutical and material science research (Mamat et al., 2012).

Peptide Synthesis Intermediates

  • The compound's derivatives have been studied as reactive intermediates in peptide synthesis, demonstrating its utility in the synthesis of biologically relevant molecules (Crisma et al., 1997).

Mechanism of Action

Target of Action

The compound, also known as (S)-1-tert-Butoxycarbonylmethyl-4-oxo-piperidine-2-carboxylic acid, is a derivative of the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in synthetic organic chemistry . It is introduced into a molecule to protect a functional group from unwanted reactions, allowing for chemoselectivity in subsequent chemical reactions .

Mode of Action

The Boc group acts as a protecting group, shielding reactive sites in a molecule during a chemical reaction . This allows for selective reactions to occur at other sites in the molecule . The Boc group can be removed in a subsequent step when the protected functionality is needed for further chemical reactions .

Biochemical Pathways

The boc group’s role as a protecting group suggests it may be involved in various biochemical synthesis pathways where protection of functional groups is required .

Pharmacokinetics

The boc group is known to be removed under acidic conditions . This suggests that the compound’s bioavailability and pharmacokinetics may be influenced by factors such as pH and the presence of certain enzymes or reagents that can facilitate the removal of the Boc group .

Result of Action

The primary result of the action of this compound is the protection of sensitive functional groups during chemical reactions . This allows for more complex molecules to be synthesized without unwanted side reactions . Once the Boc group is removed, the previously protected functional group can participate in further reactions .

Action Environment

The action of this compound, particularly the removal of the Boc group, is influenced by the chemical environment. Acidic conditions are typically required for the removal of the Boc group . Therefore, factors such as pH, temperature, and the presence of specific reagents or catalysts can influence the compound’s action, efficacy, and stability .

Future Directions

The use of flow microreactors has been shown to be more efficient, versatile, and sustainable compared to batch processes for the synthesis of tertiary butyl esters . This could be a promising direction for the synthesis of similar compounds in the future.

Properties

IUPAC Name

(2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAWLTYEPXIRGI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856722
Record name (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352721-92-6
Record name (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.